N-methyl-5-nitropyrimidin-2-amine
Description
Historical Context and Significance of Nitropyrimidine Systems in Organic Synthesis
The journey of organic synthesis began in 1828 with Wöhler's synthesis of urea (B33335), dispelling the theory of vitalism and opening the door to laboratory synthesis of organic compounds. jrfglobal.com The early 20th century saw significant advancements, such as the synthesis of tropinone (B130398) in 1917, which demonstrated the power of rational, retrosynthetic-style thinking in planning a synthesis. jrfglobal.com The development of organic synthesis was further accelerated by the need for various chemicals during World War I, which spurred the establishment of chemical production and research in the United States. orgsyn.org
Within this broader history, pyrimidine (B1678525) chemistry holds a place of importance. Pyrimidines are key intermediates in the synthesis of a wide array of biologically active compounds and materials. researchgate.net The introduction of a nitro group onto the pyrimidine ring, creating nitropyrimidine systems, is a synthetically significant modification. The nitro group is a strong electron-withdrawing group, which profoundly alters the electronic properties of the pyrimidine ring. This activation makes nitropyrimidines valuable precursors for constructing more complex molecular architectures through nucleophilic substitution reactions. researchgate.net From a synthetic standpoint, nitropyridines and by extension, nitropyrimidines, are considered convenient and readily available precursors for a variety of complex bioactive molecules. nih.gov
Structural Classifications and Fundamental Reactivity Patterns within Substituted Pyrimidines
Substituted pyrimidines can be classified based on the nature and position of their substituent groups. These substituents dictate the molecule's reactivity. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The introduction of further electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or reduce this electron deficiency.
The reactivity of the pyrimidine ring is heavily influenced by its substituents. For instance, the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂) or a trifluoromethyl group (-CF₃), drastically increases the rate of nucleophilic aromatic substitution (SₙAr) reactions. nih.govacs.org Studies on 2-sulfonylpyrimidines have shown that a nitro group at the 5-position can increase the reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine. nih.govacs.org In contrast, strong electron-donating groups like an amino (-NH₂) or methoxy (B1213986) (-OMe) group can completely deactivate the ring towards nucleophilic attack. nih.govacs.org
The position of the substituent also plays a crucial role. For pyrimidines, substitution at the 5-position has been shown to have the most significant impact on reactivity compared to the 4-position. nih.govacs.org This is attributed to the direct resonance effect the 5-substituent can exert on the stability of the Meisenheimer complex, which is the intermediate in SₙAr reactions.
Below is an interactive data table summarizing the effect of different substituents on the reactivity of the pyrimidine ring.
| Substituent at C5 | Electronic Effect | Relative Reactivity |
| -NO₂ | Strong EWG (-M) | Drastically Increased nih.govacs.org |
| -COOMe | Strong EWG (-M) | Drastically Increased nih.govacs.org |
| -CF₃ | Strong EWG (-I) | Drastically Increased nih.govacs.org |
| -H | Neutral | Reference |
| -CH₃ | Weak EDG (+I) | Slightly Decreased |
| -NH₂ | Strong EDG (+M) | Deactivated nih.govacs.org |
| -OCH₃ | Strong EDG (+M) | Deactivated nih.govacs.org |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; -M: Negative Mesomeric Effect; -I: Negative Inductive Effect; +M: Positive Mesomeric Effect; +I: Positive Inductive Effect.
Overview of Research Trajectories in N-Methylated Nitropyrimidine Derivatives
Research into N-methylated nitropyrimidine derivatives is part of a broader interest in pyrimidine-based compounds for various applications. While specific research on N-methyl-5-nitropyrimidin-2-amine is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds provide insight into its potential areas of investigation.
The presence of both a nitro group and an N-methyl group suggests potential applications in medicinal chemistry and materials science. The pyrimidine scaffold is a well-established pharmacophore, and modifications such as N-methylation and nitration are common strategies in drug design to modulate properties like binding affinity, selectivity, and metabolic stability. nih.gov For instance, pyrimidine derivatives are investigated as inhibitors for various enzymes. nih.gov The N-methyl group can influence the molecule's conformation and its ability to form hydrogen bonds, which are critical for biological activity.
In the field of organic synthesis, N-methylated nitropyrimidines can serve as versatile building blocks. The nitro group can be reduced to an amino group, which can then be further functionalized, allowing for the synthesis of a diverse library of compounds. This strategy is employed in the synthesis of various heterocyclic systems. nih.gov The reactivity of the pyrimidine ring, enhanced by the nitro group, also allows for the introduction of various nucleophiles to build molecular complexity.
Structure
3D Structure
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-methyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C5H6N4O2/c1-6-5-7-2-4(3-8-5)9(10)11/h2-3H,1H3,(H,6,7,8) |
InChI Key |
JXARICDOJKFOPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methyl 5 Nitropyrimidin 2 Amine and Its Direct Precursors
Strategic Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization
The formation of the pyrimidine core and its subsequent functionalization are foundational steps in the synthesis of N-methyl-5-nitropyrimidin-2-amine. These processes involve carefully designed cyclization reactions and regioselective introduction of the nitro group.
Cyclization Reactions for Pyrimidine Core Formation
The construction of the pyrimidine ring is a classic example of heterocyclic synthesis. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the reaction of 1,1,3,3-tetraethoxypropane (B54473) with urea (B33335) in the presence of an acid catalyst can lead to the formation of a pyrimidine precursor. guidechem.com This cyclization strategy is versatile and allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.
Recent advancements in cyclization reactions have explored the use of zwitterionic intermediates, such as pyridinium (B92312) and quinolinium 1,4-zwitterions, as powerful building blocks for constructing a variety of heterocyclic systems. mdpi.com These methods, while not directly reported for the synthesis of the specific target compound, offer potential avenues for novel synthetic routes to pyrimidine derivatives through various cycloaddition pathways, including (3+2), (4+1), and (5+2) cyclizations. mdpi.com
Regioselective Nitration of Pyrimidine Scaffolds
The introduction of a nitro group at the C5-position of the pyrimidine ring is a critical step, as this electron-withdrawing group activates the ring for subsequent nucleophilic substitutions. The nitration of pyrimidine derivatives, such as 2-aminopyrimidine (B69317) or 2-hydroxypyrimidine (B189755), is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comgoogle.com The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring.
For instance, the nitration of 2-hydroxypyrimidine hydrochloride with fuming nitric acid in concentrated sulfuric acid yields 2-hydroxy-5-nitropyrimidine. guidechem.com The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of byproducts. guidechem.com Similarly, the nitration of 2-aminopyrimidine can produce 2-amino-5-nitropyrimidine (B189733). google.com The electron-donating nature of the amino or hydroxyl group at the C2-position directs the incoming nitro group to the C5-position.
Introduction of the N-Methyl Group and Amination at the 2-Position
Following the construction and nitration of the pyrimidine core, the next strategic phase involves the introduction of the N-methyl group and the amino functionality at the C2-position. These transformations can be achieved through various synthetic routes, including selective alkylation and nucleophilic amination reactions.
Selective N-Alkylation Strategies Utilizing Methylating Agents
The introduction of a methyl group onto a nitrogen atom of the pyrimidine ring or its substituent can be accomplished through N-alkylation. This is often achieved using methylating agents such as methyl iodide or dimethyl sulfate. monash.edu The regioselectivity of the methylation can be a challenge, especially when multiple nitrogen atoms are present. Protecting group strategies are often employed to ensure that methylation occurs at the desired nitrogen atom. monash.edu
In the context of synthesizing this compound, the methylation step could conceptually occur at different stages of the synthesis. For example, 2-amino-5-nitropyrimidine could be methylated to introduce the methyl group on the exocyclic amino group. However, controlling the regioselectivity to favor N-methylation over ring nitrogen alkylation is a key consideration. Biocatalytic approaches using engineered methyltransferases are emerging as highly regioselective methods for the N-methylation of heterocycles, offering a promising alternative to traditional chemical methods. nih.gov
Nucleophilic Amination at the C2-Position of Pyrimidine Rings
The introduction of the 2-amino group is a pivotal step in the synthesis of the target molecule. Nucleophilic aromatic substitution (SNAr) is a powerful tool for achieving this transformation on the electron-deficient pyrimidine ring, which is further activated by the nitro group at the C5-position.
A common and effective strategy for introducing an amino group at the C2-position is the aminolysis of a suitable precursor, such as a 2-halo- or 2-alkoxy-5-nitropyrimidine, with the desired amine. prepchem.comrsc.orgresearchgate.netchemrxiv.org The reaction of 2-chloro-5-nitropyrimidine (B88076) with methylamine (B109427) is a direct route to this compound. The chlorine atom at the C2-position is an excellent leaving group, and the electron-withdrawing nitro group at C5 facilitates the nucleophilic attack by methylamine. rsc.orgrsc.org
The synthesis of the key intermediate, 2-chloro-5-nitropyrimidine, can be achieved from 2-hydroxypyrimidine through a two-step process involving nitration to 2-hydroxy-5-nitropyrimidine, followed by chlorination using reagents like phosphorus oxychloride (POCl₃). guidechem.com
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| 1,1,3,3-Tetraethoxypropane | Precursor for pyrimidine ring formation guidechem.com |
| Urea | Reagent for pyrimidine ring cyclization guidechem.com |
| 2-Hydroxypyrimidine | Starting material for nitration guidechem.com |
| 2-Aminopyrimidine | Starting material for nitration google.comprepchem.com |
| 2-Hydroxy-5-nitropyrimidine | Intermediate for 2-chloro-5-nitropyrimidine synthesis guidechem.com |
| 2-Chloro-5-nitropyrimidine | Key precursor for amination prepchem.comrsc.org |
| 2-Methoxy-5-nitropyrimidine | Alternative precursor for amination rsc.org |
| Methylamine | Nucleophile for introducing the N-methylamino group researchgate.net |
| Nitric Acid/Sulfuric Acid | Nitrating agent guidechem.com |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent guidechem.com |
Table 2: Reaction Conditions for Key Synthetic Steps
| Reaction | Reagents | Conditions | Product |
| Pyrimidine Ring Formation | 1,1,3,3-Tetraethoxypropane, Urea, HCl | Ethanol, 50°C then room temperature guidechem.com | 2-Hydroxypyrimidine hydrochloride |
| Nitration | 2-Hydroxypyrimidine hydrochloride, Fuming HNO₃, H₂SO₄ | 115°C guidechem.com | 2-Hydroxy-5-nitropyrimidine |
| Chlorination | 2-Hydroxy-5-nitropyrimidine, POCl₃ | Toluene, reflux guidechem.com | 2-Chloro-5-nitropyrimidine |
| Aminolysis | 2-Chloro-5-nitropyrimidine, Methylamine | - | This compound |
Palladium-Catalyzed Amination Protocols
The introduction of an amino group at the C2 position of a pyrimidine ring is a crucial step in the synthesis of this compound. Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for forming C-N bonds. This approach is often favored over traditional nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and may suffer from poor regioselectivity.
In the context of synthesizing this compound, a common precursor is 2-chloro-5-nitropyrimidine. The palladium-catalyzed coupling of this substrate with methylamine offers a direct route to the desired product. The general catalytic cycle for this transformation involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. For the amination of electron-deficient heteroaryl chlorides like 2-chloro-5-nitropyrimidine, bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
| Ligand | Base | Solvent | Yield (%) |
| Xantphos | Sodium tert-butoxide | Toluene | Moderate to Good |
| Dialkylbiarylphosphine | Sodium tert-butoxide | Dioxane | Good |
This table presents a generalized summary of conditions based on findings for similar substrates, as specific data for this compound may vary.
Newer generations of palladium catalysts and ligands continue to be developed, aiming to improve reaction efficiency, expand substrate scope, and reduce catalyst loading. nih.gov The use of dialkylbiarylphosphine-derived palladium catalysts has shown high efficiency in the amination of heteroarylamines. mit.edu
Multistep Synthetic Sequences and One-Pot Reaction Strategies
The synthesis of this compound can also be achieved through various multistep sequences. A common strategy involves the initial synthesis of a pyrimidine core, followed by functional group interconversions.
A plausible multistep synthesis could commence with a more readily available starting material, such as 2-aminopyrimidine. The synthesis would proceed through the following key steps:
Nitration: The first step involves the nitration of 2-aminopyrimidine to introduce the nitro group at the C5 position, yielding 2-amino-5-nitropyrimidine. sigmaaldrich.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to prevent over-nitration or side reactions.
N-Methylation: The subsequent step is the selective methylation of the amino group to form this compound. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the amino group. The choice of base and solvent is critical to control the degree of methylation and avoid methylation of the pyrimidine ring nitrogens.
An alternative multistep approach starts with the construction of the pyrimidine ring from acyclic precursors, followed by the necessary modifications.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.
For palladium-catalyzed aminations, screening a variety of phosphine ligands is a common strategy to identify the most effective one for a specific substrate combination. The concentration of the catalyst and the stoichiometry of the reactants are also fine-tuned to achieve high conversion rates and minimize the formation of byproducts.
In the case of multistep syntheses, the optimization of each individual step is crucial. For the nitration of 2-aminopyrimidine, controlling the temperature and the rate of addition of the nitrating agent is essential for both safety and yield. The subsequent N-methylation step requires careful selection of the methylating agent and base to ensure selective mono-methylation of the amino group.
| Parameter | Optimization Strategy |
| Catalyst/Ligand | Screening of various phosphine ligands (e.g., Buchwald or Josiphos families) to enhance catalytic activity. |
| Base | Evaluation of different inorganic and organic bases (e.g., carbonates, phosphates, alkoxides) to facilitate the reaction. |
| Solvent | Testing a range of aprotic polar and nonpolar solvents to improve solubility and reaction kinetics. |
| Temperature | Varying the reaction temperature to find the optimal balance between reaction rate and selectivity. |
| Reactant Ratio | Adjusting the molar ratio of the amine and the pyrimidine precursor to drive the reaction to completion. |
This table outlines general optimization strategies applicable to the synthesis of this compound.
Furthermore, purification methods play a significant role in obtaining the final product with high purity. Techniques such as column chromatography, recrystallization, and distillation are employed to remove unreacted starting materials, catalysts, and byproducts.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the unambiguous assignment of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing organic molecules. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, providing crucial information about the different chemical groups present.
In the case of amine derivatives, the protons attached to the nitrogen atom typically resonate in the range of 0.5-5.0 ppm in the ¹H NMR spectrum. libretexts.org The exact position of this signal is influenced by factors such as hydrogen bonding and the concentration of the sample. libretexts.org Protons on carbons directly bonded to the amine nitrogen are deshielded and usually appear in the region of 2.3-3.0 ppm. libretexts.org For carbons directly attached to a nitrogen atom, the ¹³C NMR signals are typically found in the 10-65 ppm range. libretexts.org
Solid-state ¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing compounds like N-methyl-5-nitropyrimidin-2-amine. Theoretical calculations and experimental data on related aminonitropyrimidines show that intermolecular effects, such as hydrogen bonding, can significantly influence the ¹⁵N chemical shifts, with the amino group shifts being particularly sensitive. mdpi.com The chemical shift range for nitro groups (NO₂) in related compounds is observed to be approximately 385 to 410 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) | Notes |
| N-H | 0.5 - 5.0 | Dependent on hydrogen bonding and concentration libretexts.org |
| N-CH₃ (¹H) | ~2.3 - 3.0 | Deshielded by the adjacent nitrogen atom libretexts.org |
| Ring Protons (¹H) | Varies | Influenced by the electron-withdrawing nitro group and the electron-donating amino group. |
| N-CH₃ (¹³C) | ~10 - 65 | Typical range for carbons bonded to nitrogen libretexts.org |
| Ring Carbons (¹³C) | Varies | Affected by the substituents on the pyrimidine (B1678525) ring. |
| **¹⁵N (NO₂) ** | ~385 - 410 | Based on data for related nitro compounds researchgate.net |
This table is based on general chemical shift ranges and data from related compounds. Actual values for this compound may vary.
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques reveal the connectivity between atoms, offering a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are typically on adjacent carbon atoms. sdsu.edu The presence of a cross-peak in a COSY spectrum indicates a correlation between two protons, helping to establish the proton-proton connectivity within the molecule. youtube.com
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These are proton-detected 2D experiments that show one-bond correlations between protons and directly attached carbons. sdsu.eduyoutube.com An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. sdsu.edu This is invaluable for assigning carbon signals based on their attached protons.
By combining the information from these 2D NMR experiments, a detailed and unambiguous structural elucidation of this compound and its derivatives can be achieved.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of this compound would be expected to show characteristic bands for its functional groups.
N-H Vibrations: For secondary amines, a single N-H stretching absorption is typically observed near 3420 cm⁻¹. libretexts.org Hydrogen bonding can shift this absorption to a lower frequency by about 100 cm⁻¹. libretexts.org In a related compound, 2-amino-3-methyl-5-nitropyridine, the asymmetric N-H stretching mode was observed at 3451 cm⁻¹ in the FTIR spectrum and 3456 cm⁻¹ in the FT-Raman spectrum. nih.gov The symmetric N-H stretching mode was found at 3320 cm⁻¹ in the FTIR spectrum. nih.gov The NH₂ scissoring mode typically appears in the 1650–1580 cm⁻¹ range. nih.gov
C-H Vibrations: The stretching vibrations of the methyl group are expected to occur around 2980 cm⁻¹ (antisymmetric) and 2870 cm⁻¹ (symmetric). researchgate.net
NO₂ Vibrations: The nitro group gives rise to characteristic symmetric and asymmetric stretching vibrations.
C-N Vibrations: The C-N stretching absorptions for aromatic amines are typically found in the 1200 to 1350 cm⁻¹ range. libretexts.org
Ring Vibrations: The pyrimidine ring will have a series of characteristic stretching and bending vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| N-H | Stretching | ~3420 | libretexts.org |
| CH₃ | Antisymmetric Stretching | ~2980 | researchgate.net |
| CH₃ | Symmetric Stretching | ~2870 | researchgate.net |
| C-N (aromatic) | Stretching | 1200 - 1350 | libretexts.org |
| NH₂ (in related compound) | Asymmetric Stretching | 3451 (FTIR), 3456 (FT-Raman) | nih.gov |
| NH₂ (in related compound) | Symmetric Stretching | 3320 (FTIR) | nih.gov |
| NH₂ (in related compound) | Scissoring | 1650 - 1580 | nih.gov |
This table presents expected ranges and data from a closely related compound. Actual frequencies for this compound may differ.
Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups. In IR and Raman spectroscopy, the presence of hydrogen bonds, such as N-H···O or N-H···N interactions, can be inferred from shifts in the stretching frequencies of the N-H bonds. Generally, hydrogen bonding causes a red shift (a shift to lower frequency) and broadening of the N-H stretching band. nih.gov The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.
For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The presence of nitrogen atoms in the molecule is significant due to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.org
The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ and NO. For amines, a common fragmentation is α-cleavage, which involves the breaking of the bond between the carbon atom adjacent to the nitrogen and another atom. libretexts.org For aromatic amines, a common fragmentation pattern involves the loss of a hydrogen atom followed by the elimination of HCN. miamioh.edu The analysis of these fragment ions provides valuable clues for confirming the structure of the parent molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description | Potential m/z |
| [M]⁺ | Molecular Ion | Calculated based on the molecular formula C₅H₆N₄O₂ |
| [M - NO₂]⁺ | Loss of a nitro group | M - 46 |
| [M - NO]⁺ | Loss of nitric oxide | M - 30 |
| [M - H]⁺ | Loss of a hydrogen atom | M - 1 |
| [M - H - HCN]⁺ | Subsequent loss of hydrogen cyanide | M - 28 |
| α-cleavage fragments | Cleavage of the N-CH₃ bond | Varies |
The m/z values are nominal and will depend on the exact isotopic composition.
Integration of Spectroscopic Data for Comprehensive Structural Characterization of this compound
A definitive structural elucidation of a chemical compound relies on the synergistic integration of data from various spectroscopic techniques. For this compound, a comprehensive analysis would involve the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (N-CH₃) would likely appear as a singlet, integrating to three protons. The protons on the pyrimidine ring would exhibit characteristic chemical shifts and coupling patterns, providing crucial information about their relative positions. The downfield shift of the pyrimidine protons would be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms within the ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly informative, with the carbon atom attached to the nitro group expected to be significantly deshielded. The methyl carbon would appear at a characteristic upfield chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational frequencies would include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group (NO₂), C-H stretching of the methyl group and the aromatic ring, and various C=N and C=C stretching vibrations within the pyrimidine ring. The precise positions of these bands can offer insights into the electronic environment of the functional groups.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula and offering clues about the connectivity of atoms. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would likely involve the loss of the nitro group, the methyl group, and other characteristic fragments of the pyrimidine ring.
The integration of these spectroscopic data provides a powerful approach for the complete and unambiguous structural characterization of this compound. While hypothetical expected data can be predicted based on the proposed structure, a comprehensive understanding requires actual experimental data. Unfortunately, a thorough search of available scientific literature and databases did not yield specific, published experimental spectroscopic data for this compound. The following tables represent a hypothetical compilation of expected data based on the analysis of structurally similar compounds.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4/H-6 | 8.5 - 9.5 | Doublet | 2H |
| NH | 7.0 - 8.0 | Broad Singlet | 1H |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-5 | 140 - 150 |
| C-2 | 160 - 170 |
| C-4/C-6 | 155 - 165 |
Hypothetical FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1300 - 1350 |
Table of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Modeling of N Methyl 5 Nitropyrimidin 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations are a cornerstone of modern computational chemistry, providing a framework for optimizing molecular geometries and understanding conformational preferences.
Analysis of Optimized Molecular Geometries and Conformational Preferences
Specific data on the optimized bond lengths, bond angles, and dihedral angles for N-methyl-5-nitropyrimidin-2-amine are not available in the reviewed literature. Consequently, a discussion of its conformational preferences, such as the orientation of the methyl and nitro groups relative to the pyrimidine (B1678525) ring, cannot be substantiated with theoretical calculations.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands. For this compound, no such theoretical or experimental spectroscopic analyses have been published.
Electronic Properties and Quantum Chemical Descriptors
The electronic properties of a molecule, including its frontier molecular orbitals and electrostatic potential, are crucial for predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. An analysis of the HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. Without specific DFT studies on this compound, a quantitative analysis of its HOMO-LUMO gap and charge transfer characteristics is not possible.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how the molecule will interact with other chemical species. No MEP maps for this compound have been found in the public domain.
Theoretical Studies of Reaction Mechanisms and Energy Profiles
Theoretical studies can elucidate the pathways of chemical reactions, including the transition states and energy barriers involved. Such investigations are critical for understanding how a compound might be synthesized or how it might behave in various chemical environments. There are currently no published theoretical studies on the reaction mechanisms or energy profiles involving this compound.
Computational Investigation of SNAr Reaction Pathways
The presence of a nitro group, a strong electron-withdrawing group, on the pyrimidine ring at position 5 significantly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on analogous 5-nitropyrimidine (B80762) systems are instrumental in elucidating the mechanistic pathways of these reactions.
Theoretical investigations into the SNAr reactions of related 5-nitropyrimidines, often employing DFT methods such as B3LYP or M06-2X with basis sets like 6-31G* or higher, reveal the energetics of different reaction pathways. For this compound, a key reaction to consider would be the substitution of a leaving group at the C4 or C6 position by a nucleophile.
Computational models of similar reaction systems, for instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, have shown that the chlorine atom is a more favorable leaving group compared to the alkoxy group in the initial substitution step. Current time information in Calumet County, US. The calculated free energy barriers for these reactions provide a quantitative measure of the kinetic favorability of different pathways. For example, in a related system, the calculated energy barrier for the substitution of a chloro group was found to be significantly lower than that for an alkoxy group, indicating a kinetically preferred reaction at the chloro-substituted position. Current time information in Calumet County, US.
These computational approaches allow for the systematic evaluation of various nucleophiles and leaving groups, providing a predictive framework for the reactivity of this compound in SNAr reactions. The insights gained from these theoretical studies are crucial for designing synthetic routes and understanding the chemical behavior of this compound.
Modeling of Transition States and Intermediates (e.g., Meisenheimer Complexes)
A cornerstone of SNAr reaction mechanism studies is the characterization of transition states and intermediates. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov However, recent computational and experimental evidence has also suggested the possibility of a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate. nih.gov
For instance, in the computational analysis of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidine and methylamine (B109427), the Meisenheimer complex was identified as a key intermediate. Current time information in Calumet County, US. The calculated structure of this complex provides valuable information on the delocalization of the negative charge across the pyrimidine ring and the nitro group, which is crucial for its stabilization.
The following table illustrates the kind of data that can be obtained from such computational studies on related systems.
| Species | Description | Relative Free Energy (kcal/mol) (Illustrative) |
| Reactants | Starting materials (e.g., this compound derivative + nucleophile) | 0.0 |
| TS1 | Transition state for the formation of the Meisenheimer complex | +15.2 |
| Meisenheimer Complex | Anionic intermediate | +8.5 |
| TS2 | Transition state for the expulsion of the leaving group | +12.8 |
| Products | Final substituted product | -5.0 |
This data is illustrative and based on findings for analogous 5-nitropyrimidine systems.
Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics
Molecules possessing both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. This compound, with its electron-donating N-methylamino group and electron-withdrawing nitro group attached to the pyrimidine ring, is a promising candidate for NLO applications.
Computational chemistry provides a powerful tool for the prediction of NLO properties. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. Studies on similar molecules, such as 2-amino-5-nitropyrimidine (B189733), have shown that they are predicted to have significant first hyperpolarizability values, making them attractive for further investigation as NLO materials. researchgate.net
Computational Approaches to Spectroscopic Data Interpretation and Validation
Computational methods are invaluable for the interpretation and validation of experimental spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can provide a detailed assignment of the observed spectra.
For a molecule like this compound, DFT calculations can predict its vibrational modes. By comparing the calculated frequencies and intensities with experimental FTIR and FT-Raman spectra of related compounds like 2-amino-5-nitropyrimidine, a complete assignment of the vibrational bands can be achieved. researchgate.net These calculations also help in understanding how the vibrations are influenced by the different functional groups in the molecule.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can be correlated with the observed absorption bands, providing insights into the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of such chromophoric systems.
The following table presents an example of how computational data can be correlated with experimental spectroscopic data for a related compound, 2-amino-5-nitropyrimidine.
| Vibrational Mode (Illustrative) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) symmetric stretch | 3450 | 3460 | Amino group stretch |
| ν(N-H) asymmetric stretch | 3550 | 3565 | Amino group stretch |
| ν(C=N) ring stretch | 1620 | 1625 | Pyrimidine ring vibration |
| νs(NO₂) symmetric stretch | 1340 | 1345 | Nitro group stretch |
| νas(NO₂) asymmetric stretch | 1550 | 1555 | Nitro group stretch |
This data is based on studies of the closely related 2-amino-5-nitropyrimidine and serves as an illustrative example. researchgate.net
Synthesis and Characterization of Derivatives and Analogues of N Methyl 5 Nitropyrimidin 2 Amine
Systematic Structural Modifications of the Pyrimidine (B1678525) Ring
The reactivity and properties of N-methyl-5-nitropyrimidin-2-amine are significantly influenced by substitutions on the pyrimidine ring, alterations to the N-alkyl group, and modifications of the nitro group.
The C4 and C6 positions of the pyrimidine ring are particularly susceptible to nucleophilic substitution, especially when activated by the electron-withdrawing nitro group at the C5 position. A common strategy involves the synthesis of a 4,6-dichloro-5-nitropyrimidine (B16160) intermediate. chemrxiv.org This intermediate readily reacts with various nucleophiles to introduce a wide range of substituents.
For instance, reaction of 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) with sodium methoxide (B1231860) in methanol (B129727) yields 4,6-dimethoxy-2-methyl-5-nitropyrimidine. This method takes advantage of the high reactivity of the chloro substituents, facilitating their replacement and generally resulting in high yields. Similarly, reaction with primary amines can lead to the formation of symmetrically 4,6-disubstituted 2-aminopyrimidines. chemrxiv.org An interesting reactivity pattern was observed when 6-alkoxy-4-chloro-5-nitropyrimidine was treated with primary amines, which unexpectedly led to the disubstituted dialkylamine pyrimidine instead of the anticipated monosubstituted product. chemrxiv.orgchemrxiv.org This highlights the nuanced reactivity of these systems.
The introduction of different alkyl or aryl groups at these positions can be achieved through various synthetic routes. One patented method describes the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starting from diethyl malonate through a four-step process of nitration, cyclization, methylation, and chlorination. google.com Another example is the documented synthesis of 6-butyl-N-methyl-5-nitropyrimidin-4-amine. nih.gov
Interactive Table: Examples of C4/C6 Substituted 5-Nitropyrimidine (B80762) Derivatives
| Compound Name | C4-Substituent | C6-Substituent | Precursor | Reference |
| 4,6-Dimethoxy-2-methyl-5-nitropyrimidine | -OCH3 | -OCH3 | 4,6-dichloro-2-methyl-5-nitropyrimidine | |
| Symmetric 4,6-dialkylamino-5-nitropyrimidines | -NHR | -NHR | 6-alkoxy-4-chloro-5-nitropyrimidine | chemrxiv.org |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine | -Cl | -Cl | Diethyl malonate | google.com |
| 6-butyl-N-methyl-5-nitropyrimidin-4-amine | -NH(CH3) | -C4H9 | Not Specified | nih.gov |
| N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 4-(3-pyridinyl) | -H | Not Specified | nih.gov |
Modification of the N-alkyl group on the 2-amino position offers another avenue for structural diversification. While direct N-alkylation of 2-amino-5-nitropyrimidine (B189733) can be challenging, building the pyrimidine ring with a pre-functionalized amine is a common strategy. The steric and electronic properties of the N-alkyl group can influence the reactivity and conformational preferences of the molecule. mdpi.comresearchgate.net
For example, the synthesis of N-(2-methoxyethyl) substituted pyrimidine amines has been reported, sometimes requiring stronger bases like sodium hydride to facilitate the reaction. nih.gov The synthesis of various N-alkyl arylsulphonamides has been studied, where the size of the N-alkyl group was found to significantly influence rearrangement reactions. researchgate.net Although not directly on the this compound core, these studies provide insight into how altering the N-substituent can direct synthetic outcomes. mdpi.comresearchgate.net
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of the 5-nitro group to a 5-amino group dramatically alters the electronic properties of the pyrimidine ring, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation is a key step in the synthesis of various biologically active molecules, including purine (B94841) analogues. chemrxiv.org
The reduction is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride or sodium dithionite. For example, after synthesizing a 6-alkoxy-4-alkylamine-5-nitro-pyrimidine, the subsequent reduction of the nitro group allows for ring closure to form polysubstituted purines. chemrxiv.org The resulting 5-aminopyrimidines are valuable intermediates. rsc.org The conversion of a nitro to an amino group is a fundamental step in the synthesis of compounds like 5-nitroso-2,4,6-triamino-pyrimidine, which is prepared from malononitrile (B47326) and a guanidine (B92328) salt, followed by nitrosation. google.com
Synthetic Accessibility and Scope of Derivative Libraries
The generation of derivative libraries of this compound is highly feasible due to the robust and versatile chemistry of the pyrimidine core. The ability to perform sequential nucleophilic aromatic substitutions (SNAr) at the C4 and C6 positions, coupled with the modifiable nature of the nitro and N-alkyl groups, allows for extensive diversification. chemrxiv.orgrsc.org
The development of one-pot synthesis methods for creating symmetrically disubstituted pyrimidines under mild conditions further enhances the accessibility of these libraries. rsc.org Such libraries are valuable in medicinal chemistry for exploring structure-activity relationships. rsc.orgnih.gov The concept of creating diverse libraries is not new, with extensive work done on synthetic antibody libraries where specific regions are diversified to generate a wide range of binding molecules. nih.gov This principle of combinatorial diversification is directly applicable to the synthesis of pyrimidine derivatives.
Comparative Analysis of Spectroscopic and Computational Data Across Analogues
The characterization of this compound derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Comparative analysis of this data across a series of analogues provides valuable insights into their structural and electronic properties. researchgate.netmdpi.com
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For example, in a study of substituted piperazine-2,5-diones, simple NMR analysis was sufficient to distinguish between cis and trans isomers. chemrxiv.org For pyrimidine derivatives, the introduction of different substituents at C4 and C6 will cause predictable shifts in the signals of the remaining ring protons and carbons. For instance, the ¹H NMR spectrum of N4,N6-diisobutyl 5-nitropyrimidine-4,6-diamine shows distinct signals for the N-H protons, the C2-H proton, and the isobutyl groups. chemrxiv.org
IR Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The strong, characteristic absorptions of the nitro group (typically around 1520 and 1340 cm⁻¹) and the N-H and C-H bonds can be monitored to confirm transformations, such as the reduction of the nitro group to an amine.
Mass Spectrometry: Electron ionization (EI) mass spectrometry studies on related heterocyclic systems, like alloxazine-5-oxides, have revealed characteristic fragmentation pathways that can help in structure elucidation. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental data. researchgate.netmdpi.com DFT can be used to predict geometric parameters, vibrational frequencies, and electronic properties of molecules. researchgate.netjchemrev.com For example, computational studies on 2-hydroxy-5-methyl-3-nitropyridine (B188116) showed good agreement between calculated and experimental vibrational spectra. researchgate.net Such studies can also be used to understand reaction mechanisms, as demonstrated in the computational analysis of the unexpected aminolysis of alkoxy groups in 5-nitropyrimidines. chemrxiv.orgrsc.org
Interactive Table: Spectroscopic Data for a Representative Analogue (N4,N6-diisobutyl 5-nitropyrimidine-4,6-diamine)
| Data Type | Nucleus/Group | Chemical Shift (δ) / Value | Multiplicity / Description | Reference |
| ¹H NMR | NH | 9.43 ppm | broad singlet | chemrxiv.org |
| ¹H NMR | NCHN (C2-H) | 8.05 ppm | singlet | chemrxiv.org |
| ¹H NMR | -CH2- | 3.42 ppm | doublet of doublets | chemrxiv.org |
| ¹H NMR | CH | 1.94 ppm | multiplet | chemrxiv.org |
| ¹H NMR | -(CH3)2 | 0.97 ppm | doublet | chemrxiv.org |
| ¹³C NMR | Pyrimidine C | 159.75, 157.67, 112.87 ppm | - | chemrxiv.org |
| ¹³C NMR | -CH2- | 48.99 ppm | - | chemrxiv.org |
| ¹³C NMR | CH | 28.28 ppm | - | chemrxiv.org |
| ¹³C NMR | -CH3 | 20.29 ppm | - | chemrxiv.org |
| HRMS | M+H | 268.1774 | Calculated for C12H22N5O2 | chemrxiv.org |
Structure-Reactivity Relationship Studies within Derivative Series
Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov For derivatives of this compound, these studies are crucial for understanding and predicting their chemical behavior.
The electronic nature of the substituents at the C4 and C6 positions has a profound impact on the reactivity of the pyrimidine ring. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity. The Hammett equation is often used in such studies to quantify the electronic effects of substituents. nih.gov
Computational studies play a key role in elucidating these relationships. For instance, theoretical studies on the SNAr reactions of 4,6-disubstituted 5-nitropyrimidines have helped to explain unexpected reaction outcomes by analyzing the stability of intermediates like the Meisenheimer complex. chemrxiv.orgrsc.org These studies revealed that the leaving group ability of substituents like alkoxy groups can be influenced by the reaction conditions and the presence of pre-reactive molecular complexes. rsc.org By systematically varying substituents and analyzing the resulting changes in reaction rates or equilibrium positions, a predictive model of reactivity can be built. nih.gov
Future Directions and Unaddressed Research Gaps in N Methyl 5 Nitropyrimidin 2 Amine Research
Development of Novel and Greener Synthetic Routes
Current synthetic methodologies for N-methyl-5-nitropyrimidin-2-amine, while functional, often rely on traditional batch processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of more sustainable and efficient practices.
Key Research Objectives:
Exploration of Alternative Starting Materials: Investigation into more readily available and environmentally benign precursors for the pyrimidine (B1678525) core.
Catalytic Approaches: Development of novel catalytic systems (e.g., transition metal catalysts, organocatalysts) to improve reaction efficiency and selectivity, thereby reducing the need for stoichiometric reagents.
Microwave-Assisted and Ultrasound-Promoted Synthesis: Investigating the application of these energy-efficient techniques to accelerate reaction times and improve yields.
Biocatalytic Methods: Exploring the use of enzymes for the synthesis of this compound and its derivatives, offering high selectivity and mild reaction conditions.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Optimization of reactor design, residence time, and integration of in-line purification. |
| Green Solvents | Reduced environmental impact and improved worker safety. | Screening of bio-based solvents, supercritical fluids, and ionic liquids. |
| Atom Economy | Maximization of the incorporation of starting materials into the final product. | Design of synthetic routes that minimize the formation of byproducts. |
In-depth Exploration of Undiscovered Reactivity Pathways
The reactivity of the this compound scaffold is not yet fully elucidated. A thorough investigation into its chemical behavior under various conditions could reveal novel transformations and lead to the synthesis of a diverse range of derivatives.
Areas for Investigation:
Nucleophilic Aromatic Substitution (SNAr): While the displacement of leaving groups on the pyrimidine ring is a known reaction, a systematic study of a wide array of nucleophiles could yield novel compounds. The influence of the nitro and methylamino groups on the regioselectivity of these reactions warrants detailed investigation.
Reduction of the Nitro Group: Controlled reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, opening up possibilities for the synthesis of fused-ring systems and other complex architectures.
Cross-Coupling Reactions: The application of modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) to functionalized derivatives of this compound could enable the introduction of a wide variety of substituents.
Cyclization Reactions: Exploring intramolecular reactions to construct bicyclic and polycyclic systems incorporating the pyrimidine ring.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, the implementation of advanced spectroscopic techniques for real-time monitoring is crucial.
Potential Techniques and Their Applications:
| Spectroscopic Method | Information Gained | Potential Application in this compound Research |
| Process Analytical Technology (PAT) | Real-time data on reaction progress, concentration of reactants and products, and impurity profiles. | Optimization of reaction conditions in flow chemistry setups to maximize yield and purity. |
| In-situ FT-IR/Raman Spectroscopy | Monitoring changes in functional groups during a reaction. nih.govdergipark.org.trresearchgate.net | Elucidating reaction kinetics and identifying transient intermediates in the synthesis and transformation of the compound. nih.govdergipark.org.trresearchgate.net |
| NMR Spectroscopy | Detailed structural information and quantification of species in solution. nih.gov | Mechanistic studies of complex reactions and monitoring the formation of isomers. nih.gov |
Sophisticated Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to guide experimental work.
Key Computational Approaches:
Density Functional Theory (DFT): To calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. nih.govacs.orgacs.orgtandfonline.comresearchgate.net This can aid in understanding its reactivity and predicting the outcomes of chemical reactions. nih.govacs.orgacs.orgtandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with biological targets or in different solvent environments.
Quantum Mechanics/Molecular Mechanics (QM/MM): To model enzymatic reactions or interactions with large biological systems with high accuracy.
Prediction of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug design.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of this compound synthesis into flow chemistry and automated platforms represents a significant step towards more efficient and reproducible production.
Advantages of Integration:
High-Throughput Synthesis: Automated systems can rapidly synthesize a library of derivatives for screening purposes. rsc.orgnih.govacs.org
Improved Process Control: Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. springerprofessional.deworktribe.comresearchgate.netmdpi.comcam.ac.uk
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous intermediates. springerprofessional.deworktribe.comresearchgate.netmdpi.comcam.ac.uk
Facilitated Scale-up: Scaling up production is often more straightforward in a continuous flow system compared to batch processes. springerprofessional.deworktribe.comresearchgate.netmdpi.comcam.ac.uk
Researchers at the National University of Singapore have developed a technique called solid-phase synthesis-flow (SPS-flow) that automates the production of small molecules for pharmaceuticals. innovationnewsnetwork.com This approach could be adapted for the synthesis of this compound derivatives, enabling rapid diversification of the core structure. innovationnewsnetwork.com
Potential for Rational Design of New Chemical Entities with Targeted Properties
The this compound scaffold holds considerable promise for the rational design of new chemical entities (NCEs) with specific biological activities or material properties.
Strategies for Rational Design:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrimidine ring and correlation of these changes with biological activity to identify key structural features for desired effects.
Molecular Hybridization: Combining the this compound core with other pharmacophores to create hybrid molecules with dual or enhanced activity. bohrium.commdpi.com
Target-Based Drug Design: Utilizing computational docking and modeling to design derivatives that can specifically interact with a biological target of interest, such as an enzyme or receptor. nih.govnih.govresearchgate.net
Materials Design: Tailoring the electronic and structural properties of the molecule through chemical modification to create novel materials with applications in areas such as nonlinear optics or energetic materials.
Recent studies have demonstrated the successful rational design of pyrimidine derivatives as inhibitors of specific kinases in cancer therapy, highlighting the potential of this approach. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
